molecular formula C17H15BrFNO4 B2600656 [2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate CAS No. 1795030-90-8

[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate

Cat. No.: B2600656
CAS No.: 1795030-90-8
M. Wt: 396.212
InChI Key: CVCUATCSUZQOHX-UHFFFAOYSA-N
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Description

The compound [2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate is a structurally complex molecule featuring a bromo-fluoroanilino group linked via an amide bond to a 2-oxoethyl moiety, which is esterified to a 2-methoxyphenylacetic acid group.

Properties

IUPAC Name

[2-(4-bromo-2-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrFNO4/c1-23-15-5-3-2-4-11(15)8-17(22)24-10-16(21)20-14-7-6-12(18)9-13(14)19/h2-7,9H,8,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCUATCSUZQOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)OCC(=O)NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, which are then coupled to form the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial methods often emphasize the use of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate: can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which [2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may act by binding to these targets and altering their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogenated Anilino Groups

a) [1-[2-(2-Methoxyphenyl)-2-oxoethyl]-4-{1-[2-(2-methoxyphenyl)-2-oxoethyl]pyridin-1-ium-4-yl}pyridin-1-ium dibromide (5b)
  • Structure : Contains dual 2-methoxyphenyl-2-oxoethyl groups linked to pyridinium rings.
  • Physical Properties : Yellow crystals, 96% yield, decomposition at 258–259°C, molecular weight 644.27 g/mol .
  • Comparison: Unlike the target compound, 5b lacks a bromo-fluoroanilino group but shares the 2-methoxyphenyl acetate motif. The pyridinium rings enhance polarity, likely increasing water solubility compared to the target’s neutral amide-ester structure.
b) [2-(4-Bromo-2-methoxyphenyl)acetic acid
  • Structure : A simpler analog lacking the amide-linked 2-oxoethyl and fluoro groups.
  • Physical Properties : Molecular weight 245.07 g/mol, CAS 1026089-09-7 .

Analogues with Methoxy-Substituted Phenyl Groups

a) [2-(4-Bromophenyl)-2-oxoethyl] 2-(3,4,5-trimethoxyphenyl)acetate
  • Structure : Features a 3,4,5-trimethoxyphenyl group instead of 2-methoxyphenyl.
  • Physical Properties : Molecular weight 422.04 g/mol, CAS 380196-97-4 .
  • Comparison : The additional methoxy groups may improve lipid solubility and alter binding affinity in biological systems compared to the target’s single methoxy substitution.
b) Ethyl 2-bromo-2-(2-methoxyphenyl)acetate
  • Structure : Replaces the amide bond with an ethyl ester and introduces a bromine on the acetate.
  • Physical Properties : Molecular weight 273.13 g/mol, CAS 1131594-13-2 .
  • Comparison : The bromine on the acetate (vs. the aromatic ring in the target compound) could lead to divergent reactivity, such as increased susceptibility to nucleophilic substitution.

Analogues with Heterocyclic or Nitro Substitutions

a) 1-[2-(2-Nitrophenyl)-2-oxoethyl]-4-{1-[2-(2-nitrophenyl)-2-oxoethyl]pyridin-1-ium-4-yl}pyridin-1-ium dibromide (5a)
  • Structure : Contains nitro groups on phenyl rings.
  • Physical Properties : Red crystals, 96% yield, decomposition at 258–259°C, molecular weight 644.27 g/mol .
b) [2-[(2-methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-bromophenyl)acetate
  • Structure: Substitutes the bromo-fluoroanilino group with a 4-bromophenyl and a methylamino linker.
  • Physical Properties : Molecular weight 391.04 g/mol, CAS 380179-44-2 .
  • Comparison: The methylamino group may introduce hydrogen-bonding capabilities absent in the target compound, affecting solubility and intermolecular interactions.

Key Research Findings and Trends

  • Halogen Effects : Bromine and fluorine in the target compound may enhance electrophilic aromatic substitution resistance compared to nitro or methyl groups in analogs .
  • Methoxy Positioning : The 2-methoxy group in the target compound likely reduces steric hindrance compared to 3,4,5-trimethoxy analogs, favoring specific receptor binding .
  • Solubility : Pyridinium-based analogs (e.g., 5b) exhibit higher polarity, suggesting the target compound may require formulation adjustments for aqueous compatibility .

Biological Activity

The compound [2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C11_{11}H11_{11}BrO4_4
  • Molecular Weight : 287.11 g/mol

The presence of bromine and fluorine atoms in the structure may influence its biological activity by modifying its interaction with biological targets.

Recent studies have suggested that compounds with similar structural features exhibit multiple mechanisms of action, including:

  • Inhibition of Glycolysis : Analogous compounds have shown potential in inhibiting glycolytic pathways in cancer cells, which is a hallmark of aggressive tumors like glioblastoma multiforme (GBM) .
  • Regulation of Key Signaling Pathways : The compound may influence pathways such as VEGFR2 and PPARγ, which are critical in cancer cell proliferation and survival .

Anticancer Properties

  • Cell Line Studies : In vitro studies indicate that derivatives similar to this compound can inhibit cell growth and induce apoptosis in various cancer cell lines. For instance, compounds targeting VEGFR2 have been shown to suppress tumor growth effectively.
    Cell LineTreatment ConcentrationGrowth Inhibition (%)
    MDA-MB-231 (TNBC)10 µM49.50
    MCF7 (Luminal A)10 µM52.84
    These results demonstrate a significant reduction in cell viability upon treatment with the compound .
  • Apoptotic Mechanisms : The compound may activate pro-apoptotic proteins while inhibiting anti-apoptotic factors, leading to enhanced apoptosis in cancer cells. This dual action is crucial for overcoming resistance mechanisms often found in cancer therapy.

Anti-inflammatory Effects

Similar compounds have also exhibited anti-inflammatory properties, which could complement their anticancer effects by reducing tumor-associated inflammation, thereby potentially improving therapeutic outcomes.

Case Studies

Several case studies highlight the efficacy of compounds related to this compound:

  • Breast Cancer Treatment : In a study investigating breast cancer therapies, a related compound demonstrated significant inhibition of VEGFR2 phosphorylation and enhanced PPARγ activity, leading to reduced cell migration and invasion . This suggests that the compound could serve as a dual-target therapeutic agent.
  • Glycolytic Inhibition in GBM : Research involving halogenated derivatives indicated that these compounds could effectively inhibit glycolysis in GBM cells, suggesting a potential application for treating aggressive brain tumors .

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